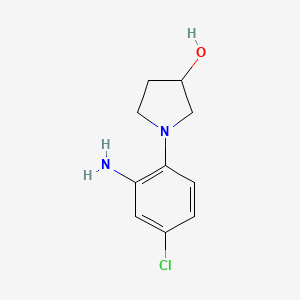

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol

Descripción

Overview of Pyrrolidine (B122466) Scaffold Significance in Chemical Biology and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a privileged scaffold in drug discovery and chemical biology. researchgate.net Its prevalence is underscored by its presence in a wide array of natural products, such as nicotine (B1678760) and hygrine, and numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govwikipedia.org In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in FDA-approved medicines, appearing in at least 37 distinct drugs. nih.gov

The significance of the pyrrolidine scaffold stems from several key structural features. As a saturated, non-planar ring, it provides a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems. researchgate.net This non-planarity, often described as "pseudorotation," coupled with the potential for up to four stereogenic centers, grants a high degree of stereochemical diversity. nih.gov This complexity is crucial for achieving specific and high-affinity interactions with chiral biological targets like enzymes and receptors. The introduction of a pyrrolidine ring into a drug molecule can also favorably influence its physicochemical properties, such as improving water solubility. researchgate.net

| Drug Name | Therapeutic Class | Year of Approval (Approx.) |

|---|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) | 1981 |

| Aniracetam | Nootropic (Anti-Alzheimer) | 1993 (in some countries) |

| Clindamycin | Antibacterial | 1970 |

| Levetiracetam | Anticonvulsant | 1999 |

| Daridorexant | Insomnia Treatment | 2022 |

| Pacritinib | JAK-2 Inhibitor (Antineoplastic) | 2022 |

| Futibatinib | FGFR-4 Inhibitor (Antineoplastic) | 2022 |

Contextualization of Aminophenyl and Halogenated Phenyl Moieties in Bioactive Compounds

The biological activity of a core scaffold is often tuned by the nature of its substituents. In 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol, the aminophenyl and halogenated phenyl moieties are critical components that significantly influence its potential bioactivity.

The aminophenyl group is a common feature in medicinal chemistry. The primary amine provides a site for hydrogen bonding, which can be crucial for anchoring a ligand to its biological target. It can also serve as a basic center, which influences the compound's ionization state at physiological pH, thereby affecting properties like solubility and cell membrane permeability.

The halogenated phenyl moiety , specifically the 4-chlorophenyl group, is another strategically important feature. Halogenation is a widely used tool in drug design to modulate a molecule's properties. nih.gov The introduction of a chlorine atom can have profound effects on both pharmacodynamic and pharmacokinetic parameters. acs.org Chlorine is highly lipophilic, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein, which can significantly enhance binding affinity and selectivity. dntb.gov.ua The metabolic stability of a compound can also be improved, as the carbon-chlorine bond is often resistant to enzymatic degradation. acs.org The prevalence of this strategy is highlighted by the fact that over 250 FDA-approved drugs contain chlorine. nih.govacs.org

| Structural Moiety | Key Physicochemical Contributions | Potential Impact on Bioactivity |

|---|---|---|

| Pyrrolidine Scaffold | 3D geometry, stereochemical diversity, improved solubility. researchgate.netnih.gov | Enhances binding specificity and affinity to chiral targets. nih.gov |

| Aminophenyl Group | Hydrogen bond donor/acceptor, basic center, polarity. | Critical for target anchoring and modulating solubility. |

| Chlorophenyl Group | Increased lipophilicity, halogen bonding potential, metabolic stability. acs.org | Improves binding affinity, cell permeability, and in vivo half-life. acs.org |

Rationale for Focused Research on this compound Derivatives

The rationale for investigating derivatives of this compound is based on the synergistic combination of its three core structural components. This molecule represents a hybrid design that integrates the validated benefits of each moiety into a single, compact scaffold.

The research focus is driven by the hypothesis that this specific arrangement of functional groups can lead to compounds with high potency and selectivity for a range of biological targets. The pyrrolidine ring acts as a rigid, three-dimensional framework. The aminophenyl group provides a key interaction point, while the 4-chlorophenyl substituent can enhance binding affinity and improve drug-like properties. The additional hydroxyl group at the 3-position of the pyrrolidine ring offers another point for hydrogen bonding, further refining potential target interactions.

Structure-activity relationship (SAR) studies on derivatives of this compound are essential. drugdesign.org By systematically modifying each part of the molecule—for instance, by altering the substitution pattern on the phenyl ring, changing the stereochemistry of the pyrrolidin-3-ol, or acylating the amino group—researchers can probe the specific interactions that govern biological activity and optimize the compound for a desired therapeutic target.

Current State of Research on Structurally Related Aminopyrrolidine Derivatives and Their Molecular Functions

Research into aminopyrrolidine derivatives has yielded a number of compounds with significant and diverse molecular functions, validating the potential of this structural class. These compounds are being actively investigated as inhibitors for various enzymes and as modulators for receptors implicated in a range of diseases. eurekaselect.com

One prominent area of research is in the development of enzyme inhibitors. For example, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov In the field of neuroscience, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated as potent inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov

Another significant application is in the modulation of chemokine receptors. Novel 3-aminopyrrolidine (B1265635) derivatives have been shown to be highly potent antagonists of the human chemokine receptor 2 (hCCR2), a target for inflammatory diseases. nih.gov Furthermore, various pyrrolidine derivatives are being explored as inhibitors of α-amylase and α-glucosidase for the management of type-2 diabetes. nih.govresearchgate.net These studies collectively demonstrate the versatility of the aminopyrrolidine scaffold in generating potent and selective bioactive molecules.

| Derivative Class | Molecular Target/Function | Therapeutic Area | Key Findings |

|---|---|---|---|

| (3S,4S)-4-Aminopyrrolidine-3-ol derivatives | BACE1 Inhibition | Neuroscience (Alzheimer's Disease) | Identified potent inhibitors with high selectivity over related enzymes. nih.gov |

| 3-Aminopyrrolidine derivatives | CCR2 Antagonism | Inflammation | Developed highly potent hCCR2 antagonists. nih.gov |

| (S)-3-Aminopyrrolidine derivatives | Abl and PI3K Dual Inhibition | Oncology | Identified novel scaffolds with promising cytotoxicity against leukemia cells. nih.gov |

| N-substituted pyrrolidine derivatives | α-Amylase and α-Glucosidase Inhibition | Metabolic Disorders (Diabetes) | Synthesized derivatives with significant inhibitory activity. nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniracetam |

| Captopril |

| Clindamycin |

| Daridorexant |

| Futibatinib |

| Hygrine |

| Levetiracetam |

| Nicotine |

| Pacritinib |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVZKXADLERMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Amino 4 Chlorophenyl Pyrrolidin 3 Ol and Its Analogs

Development and Optimization of Synthetic Pathways

Several synthetic pathways can be devised based on the retrosynthetic analysis. The optimal route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

One effective strategy involves constructing the pyrrolidine (B122466) ring onto the aromatic precursor. This method offers flexibility in introducing substituents on the heterocyclic ring.

Pathway 1: Cyclization of an N-substituted Amino Alcohol

A common method for forming N-aryl pyrrolidines is the double alkylation of an aniline (B41778) with a suitable 1,4-dielectrophile.

N-Alkylation: 4-chloro-2-nitroaniline (B28928) can be reacted with epichlorohydrin (B41342). The amine nitrogen opens the epoxide ring to form an amino alcohol intermediate.

Intramolecular Cyclization: The resulting N-(2-hydroxy-3-chloropropyl)aniline derivative can be induced to cyclize. Treatment with a base will deprotonate the hydroxyl group, which can then displace the chloride in an intramolecular Williamson ether synthesis-like reaction, or more commonly, the terminal halide is converted to a better leaving group (e.g., tosylate) followed by base-mediated cyclization to form the pyrrolidine ring.

Reduction: The final step involves the reduction of the nitro group to the desired primary amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl).

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-chloro-2-nitroaniline, Epichlorohydrin | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-((4-chloro-2-nitrophenyl)amino)-3-chloropropan-2-ol |

| 2 | 1-((4-chloro-2-nitrophenyl)amino)-3-chloropropan-2-ol | Strong Base (e.g., NaH) | 1-(4-chloro-2-nitrophenyl)pyrrolidin-3-ol |

| 3 | 1-(4-chloro-2-nitrophenyl)pyrrolidin-3-ol | H₂, Pd/C or SnCl₂/HCl | 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol |

The timing of the introduction of the amino and hydroxyl groups is a key strategic consideration.

Hydroxyl Group: The hydroxyl group is conveniently introduced by using a precursor that already contains it, such as epichlorohydrin or 3-hydroxypyrrolidine. If the synthesis involves harsh conditions, the hydroxyl group can be protected as a tetrahydropyranyl (THP), benzyl (B1604629) (Bn), or silyl (B83357) (e.g., TBDMS) ether. The protecting group is then removed in a final deprotection step.

Amino Group: The most robust and widely used strategy for introducing a primary aromatic amino group ortho to a directing group is through the reduction of a nitro group. This approach is highly effective for several reasons:

The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution (SNAr) reactions on the aromatic ring.

A wide variety of reagents can achieve the nitro-to-amino reduction with high yield and functional group tolerance. chemistrysteps.com

Table of Common Nitro Group Reduction Methods

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C | 1-5 atm H₂, Methanol/Ethanol | Clean reaction, high yield | May reduce other functional groups (alkenes, alkynes); catalyst can be expensive |

| SnCl₂·2H₂O | Ethanol, reflux | Good for substrates with sensitive groups | Requires stoichiometric tin salts, workup can be tedious |

| Fe / HCl or NH₄Cl | Water/Ethanol, reflux | Inexpensive, effective | Requires acidic conditions, large amount of iron sludge |

| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., H₂O/DCM), phase-transfer catalyst | Mild conditions | Can sometimes lead to over-reduction or side products |

The installation of the chloro and amino groups on the phenyl ring must be controlled to achieve the desired 2-amino-4-chloro substitution pattern.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is often the most efficient method. The synthesis starts with an aromatic ring that is highly activated towards nucleophilic attack.

SNAr Reaction: 1,4-Dichloro-2-nitrobenzene (B41259) is reacted with pyrrolidin-3-ol. The presence of two electron-withdrawing groups (Cl and NO₂) activates the chlorine atom at the C-1 position for nucleophilic displacement by the secondary amine of pyrrolidin-3-ol. The reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.

Nitro Reduction: The resulting 1-(4-chloro-2-nitrophenyl)pyrrolidin-3-ol is then reduced to the target compound using one of the methods described previously.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,4-Dichloro-2-nitrobenzene, Pyrrolidin-3-ol | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat | 1-(4-chloro-2-nitrophenyl)pyrrolidin-3-ol |

| 2 | 1-(4-chloro-2-nitrophenyl)pyrrolidin-3-ol | H₂, Pd/C or Fe/NH₄Cl | This compound |

Strategy 2: Direct Chlorination

Direct chlorination of an aniline derivative is an alternative, though it can present regioselectivity challenges. nih.gov

N-Arylation: Aniline or a protected aniline is first coupled with a suitable pyrrolidine precursor. For example, 1-phenylpyrrolidin-3-ol (B2974024) could be synthesized.

Chlorination: The 1-phenylpyrrolidin-3-ol intermediate would then undergo electrophilic chlorination. The N-pyrrolidinyl group is an activating, ortho-, para-director. Therefore, chlorination using reagents like N-chlorosuccinimide (NCS) would likely yield the para-chlorinated product, 1-(4-chlorophenyl)pyrrolidin-3-ol. researchgate.net Achieving the specific substitution pattern of the target molecule via this route is less direct.

Nitration and Reduction: Subsequent nitration would likely occur ortho to the activating pyrrolidinyl group, followed by reduction to install the amino group. This multi-step process is generally less efficient than an SNAr approach.

Given the challenges in controlling regioselectivity, pathways commencing with appropriately pre-substituted benzene (B151609) rings, such as 1,4-dichloro-2-nitrobenzene or 4-chloro-2-nitroaniline, represent the most logical and high-yielding strategies for the synthesis of this compound.

Alternative and Convergent Synthetic Approaches

One potential convergent approach for this compound would involve the separate synthesis of the 2-amino-4-chlorophenyl moiety and a protected pyrrolidin-3-ol precursor. The final step would then be the coupling of these two fragments. For instance, a protected 3-hydroxypyrrolidine could be coupled with a suitable 1-fluoro-2-nitro-4-chlorobenzene derivative, followed by the reduction of the nitro group to an amine. This approach allows for modifications to both the aryl and pyrrolidine rings independently before their union.

Alternative synthetic routes may involve different strategies for the formation of the pyrrolidine ring. One such method is the intramolecular cyclization of an appropriate amino alcohol precursor. For example, a suitably substituted aniline can be reacted with an epoxide containing a leaving group, followed by intramolecular ring closure to form the pyrrolidine ring.

Below is a table outlining a potential convergent synthetic strategy:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Fragment |

| 1 | 1-Fluoro-4-chloro-2-nitrobenzene | Pyrrolidin-3-ol | Nucleophilic Aromatic Substitution | 1-(4-Chloro-2-nitrophenyl)pyrrolidin-3-ol |

| 2 | 1-(4-Chloro-2-nitrophenyl)pyrrolidin-3-ol | Reducing Agent (e.g., H₂, Pd/C) | Nitro Group Reduction | This compound |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of specific enantiomers or diastereomers are of significant importance.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the synthesis of chiral pyrrolidines, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereocenter. After the desired stereochemistry is established, the auxiliary is removed. For instance, Evans auxiliaries have been used in the asymmetric alkylation of enolates to set stereocenters that can be subsequently elaborated into chiral pyrrolidine rings.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. For the synthesis of chiral pyrrolidines, several catalytic asymmetric reactions can be employed, such as the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. Metal-catalyzed asymmetric hydrogenation of prochiral pyrrole (B145914) derivatives is another powerful method to obtain enantiomerically enriched pyrrolidines.

The table below summarizes some catalytic systems used in asymmetric pyrrolidine synthesis:

| Catalyst Type | Reaction Type | Substrate Example | Typical Enantiomeric Excess (ee) |

| Chiral Lewis Acid (e.g., Cu(II)-BOX) | 1,3-Dipolar Cycloaddition | N-benzylidene glycine (B1666218) methyl ester and an alkene | >90% |

| Chiral Rhodium Complex | Asymmetric Hydrogenation | N-protected 3-pyrroline | >95% |

| Organocatalyst (e.g., Proline derivative) | Michael Addition | α,β-Unsaturated aldehyde and a nitroalkane | >90% |

Enzymatic Resolution Techniques

Enzymatic resolution is a method used to separate a racemic mixture of enantiomers. This technique relies on the stereoselectivity of enzymes, which will preferentially react with one enantiomer, leaving the other unreacted. Lipases are commonly used enzymes for the resolution of racemic alcohols and their derivatives. For instance, a racemic mixture of a protected 1-arylpyrrolidin-3-ol could be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Purification and Spectroscopic/Spectrometric Characterization of Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final compound, this compound, is crucial to ensure high purity. Subsequent characterization by spectroscopic and spectrometric methods is necessary to confirm the chemical structure and stereochemistry.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the purification and separation of compounds in a mixture. For the purification of this compound and its intermediates, several chromatographic methods can be employed.

Column Chromatography: This is a standard method for the purification of organic compounds. Silica gel is a common stationary phase, and a suitable solvent system (mobile phase) is chosen to achieve separation based on polarity.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used for the final purification of the target compound. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is frequently used for polar compounds like aminopyrrolidinols.

Chiral Chromatography: To separate enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution.

The following table provides examples of chiral stationary phases used for the separation of amine-containing compounds:

| Chiral Stationary Phase (CSP) | Class | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Polymer | Hexane/Isopropanol or Methanol |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Small Molecule | Hexane/Isopropanol |

| Protein-based (e.g., bovine serum albumin) | Protein | Aqueous buffers |

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals help in assigning the structure.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and O-H stretching vibrations of the amine and alcohol groups, respectively, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the pyrrolidine ring. The protons on the substituted benzene ring would likely appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the pyrrolidine ring, including those adjacent to the nitrogen, the carbon bearing the hydroxyl group, and the other methylene (B1212753) protons, would resonate in the aliphatic region (typically δ 1.5-4.0 ppm). The proton of the hydroxyl group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The amino group protons would also likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The aromatic carbons would show signals in the downfield region (δ 110-150 ppm), with the carbon attached to the chlorine atom and the carbon attached to the nitrogen atom having characteristic chemical shifts. The carbons of the pyrrolidine ring would resonate in the upfield region, with the carbon bearing the hydroxyl group (C-OH) appearing around δ 60-75 ppm and the carbons adjacent to the nitrogen appearing around δ 45-60 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for a Representative Analog, 1-(4-chlorophenyl)pyrrolidin-3-ol:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.10-7.30 (m) | 115-130 |

| Aromatic C-Cl | - | 120-130 |

| Aromatic C-N | - | 145-150 |

| CH-OH (pyrrolidine) | 4.4-4.6 (m) | 70-75 |

| CH₂-N (pyrrolidine) | 3.2-3.6 (m) | 50-55 |

| CH₂ (pyrrolidine) | 1.9-2.2 (m) | 30-35 |

Note: The data presented is hypothetical and based on typical chemical shift ranges for similar structural motifs.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for N-aryl pyrrolidines often involve cleavage of the bonds adjacent to the nitrogen atom and within the pyrrolidine ring. The loss of the hydroxyl group as a water molecule is also a plausible fragmentation pathway.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular ion |

| [M - H₂O]⁺ | Loss of water |

| [M - C₂H₄O]⁺ | Cleavage of the pyrrolidine ring |

| [Cl-C₆H₄-NH]⁺ | Fragment corresponding to the aminophenyl moiety |

| [C₄H₈NO]⁺ | Fragment corresponding to the pyrrolidin-3-ol moiety |

Note: The data presented is hypothetical and based on general fragmentation patterns of analogous compounds. utdallas.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-H, C-N, C-O, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

The presence of the primary amino group (-NH₂) would be indicated by two sharp to medium bands in the region of 3300-3500 cm⁻¹. The hydroxyl group (-OH) would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring would be observed just below 3000 cm⁻¹. The C-N stretching of the aromatic amine and the aliphatic amine would be visible in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. The C-O stretching of the secondary alcohol would appear in the 1000-1260 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Stretching | 3300-3500 | Medium, two bands |

| Hydroxyl (O-H) | Stretching | 3200-3600 | Strong, broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| C-N | Stretching | 1250-1360 (aromatic), 1020-1250 (aliphatic) | Medium |

| C-O | Stretching | 1000-1260 | Medium to strong |

| C-Cl | Stretching | 600-800 | Medium to strong |

Note: The data presented is based on established IR correlation tables. utdallas.edu

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the 3-position of the pyrrolidine ring, single-crystal X-ray diffraction would be invaluable for unambiguously determining its R or S configuration.

The analysis would also reveal the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation to minimize steric strain. Furthermore, the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups, would be elucidated. These interactions play a crucial role in the solid-state properties of the compound. For instance, X-ray diffraction studies on a related compound, N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, have shown that molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds in the crystal lattice. researchgate.net

Hypothetical Crystallographic Data for an Analogous N-Arylpyrrolidine Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.385 |

Note: The data presented is hypothetical and serves as an example of typical crystallographic parameters for a small organic molecule.

Molecular Interactions and Biological Activity Profiling of 1 2 Amino 4 Chlorophenyl Pyrrolidin 3 Ol

In Vitro Receptor Binding and Functional Assays

Exploration of Potential Molecular Targets (e.g., G protein-coupled receptors, ion channels, nuclear receptors)

There is no available information identifying the potential molecular targets of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol. Research has not yet explored its binding affinity for common drug targets such as G protein-coupled receptors, ion channels, or nuclear receptors.

Ligand-Receptor Affinity and Selectivity Determination in Cellular or Membrane Preparations

No studies have been published that determine the ligand-receptor affinity (e.g., Kᵢ, Kd) or selectivity profile of this compound for any biological target.

Agonist, Antagonist, or Modulatory Functional Characterization (e.g., allosteric modulation)

The functional activity of this compound at any receptor or molecular target has not been characterized. It is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator.

Cellular Pathway Modulation and Enzymatic Activity

Assessment of Enzyme Inhibition or Activation Kinetics (e.g., IC50, Ki determination)

There is no data available regarding the effect of this compound on the activity of any enzyme. Therefore, key parameters such as IC50 or Ki values have not been determined.

Investigation of Intracellular Signaling Cascade Perturbations (e.g., second messenger levels, protein phosphorylation)

The impact of this compound on intracellular signaling pathways is currently unknown. No research has been conducted to investigate its effects on second messenger levels or protein phosphorylation cascades.

Cell-Based Assays for Mechanistic Understanding

To elucidate the cellular mechanisms of action of this compound, a series of cell-based assays are essential. These assays provide critical insights into how the compound interacts with and affects cellular functions, bridging the gap between molecular interactions and physiological outcomes. The following sections detail the experimental approaches to understanding its cellular uptake, localization, and impact on key cellular processes.

Analysis of Cellular Uptake and Subcellular Localization

Understanding the extent to which this compound can enter cells and where it localizes within the cellular compartments is fundamental to interpreting its biological activity. The physicochemical properties of a compound, such as its liposolubility, play a significant role in its ability to cross the cell membrane. For instance, related compounds containing phenyl and pyrrolidine (B122466) groups have been noted for their liposolubility, which facilitates passage across the cell membrane nih.gov.

To quantify the cellular uptake and determine the subcellular distribution of this compound, various techniques can be employed. These methods often involve labeling the compound or using analytical techniques to detect its presence within cellular fractions.

Key Research Findings:

Currently, there is a lack of specific published research data detailing the cellular uptake and subcellular localization of this compound. However, the following table outlines the standard experimental approaches that would be utilized in such an investigation.

| Assay Type | Methodology | Endpoint Measured | Potential Insights |

| Cellular Uptake Kinetics | Incubation of cultured cells with the compound over a time course, followed by cell lysis and quantification of the intracellular compound concentration using LC-MS/MS. | Intracellular concentration of the compound at various time points. | Rate and extent of compound accumulation within the cell. |

| Subcellular Fractionation | Following cell treatment with the compound, cells are fractionated into nuclear, mitochondrial, cytosolic, and membrane components. The concentration of the compound in each fraction is then determined. | Distribution of the compound among different subcellular compartments. | Identification of potential organelle-specific targets or accumulation. |

| Fluorescence Microscopy | Synthesis of a fluorescently labeled analog of the compound, followed by incubation with live cells and imaging using confocal or fluorescence microscopy. | Visualization of the compound's localization within the cell in real-time. | Direct observation of subcellular distribution and potential co-localization with specific organelles. |

Impact on Specific Cellular Processes (e.g., proliferation, differentiation, migration)

Investigating the effects of this compound on fundamental cellular processes is crucial for understanding its potential therapeutic or toxicological profile. Assays that measure cell proliferation, differentiation, and migration can reveal the functional consequences of the compound's interaction with cellular targets. The phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell growth, proliferation, motility, and survival, and is a common target for therapeutic intervention in diseases like cancer sci-hub.st.

Detailed Research Findings:

As of the current date, specific studies detailing the impact of this compound on cellular proliferation, differentiation, and migration have not been identified in the public domain. The table below summarizes the common assays used to assess these cellular processes.

| Cellular Process | Assay | Principle | Typical Readout |

| Proliferation | MTT/XTT Assay | Measures the metabolic activity of viable cells, which is proportional to the cell number. | Colorimetric change indicating the number of viable cells. |

| BrdU Incorporation Assay | Measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle. | Detection of BrdU incorporation using an antibody-based method. | |

| Differentiation | Western Blot Analysis | Detects changes in the expression levels of specific protein markers associated with a differentiated phenotype. | Band intensity corresponding to the protein of interest. |

| Morphological Analysis | Microscopic observation of changes in cell shape, size, and structure that are characteristic of differentiation. | Qualitative and quantitative assessment of cellular morphology. | |

| Migration | Wound Healing (Scratch) Assay | A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. | Rate of wound closure. |

| Transwell Migration Assay | Cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. | Number of cells that have migrated to the lower surface of the membrane. |

The investigation into the biological activity of related compounds, such as other kinase inhibitors, often involves assessing their effects on cell signaling pathways that are crucial for these cellular processes sci-hub.st. Future research on this compound would likely involve such assays to determine its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Amino 4 Chlorophenyl Pyrrolidin 3 Ol Analogs

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol would involve a systematic approach to modify its three main structural components: the substituted phenyl ring, the pyrrolidine (B122466) ring, and the amino and hydroxyl functional groups. The goal of such modifications is to probe the chemical space around the parent molecule to understand how changes in size, shape, electronics, and hydrogen bonding capacity affect its interaction with a biological target.

The 2-amino and 4-chloro substituents on the phenyl ring are critical starting points for modification. The chlorine atom at the 4-position, being a halogen, can be replaced with other halogens (F, Br, I) to investigate the impact of both size and electronegativity. Additionally, replacing it with small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl, cyano) would provide insights into the electronic requirements at this position. The position of these substituents would also be varied (e.g., moving the chloro to the 5- or 6-position) to map the steric and electronic tolerance of the binding pocket.

The 2-amino group is a key hydrogen bond donor. Its position is likely crucial for interaction with a biological target. Moving it to the 3- or 4-position would help to understand the required vector for this interaction.

A hypothetical data table illustrating the effect of phenyl ring substitutions on biological activity, such as inhibitory concentration (IC₅₀), is presented below.

| Compound ID | Phenyl Ring Substituent (R) | Position of R | Biological Activity (IC₅₀, nM) |

| Parent | Cl | 4 | [Hypothetical Value] |

| Analog 1 | F | 4 | |

| Analog 2 | Br | 4 | |

| Analog 3 | CH₃ | 4 | |

| Analog 4 | OCH₃ | 4 | |

| Analog 5 | CF₃ | 4 | |

| Analog 6 | Cl | 5 | |

| Analog 7 | Cl | 6 |

The pyrrolidine ring provides a three-dimensional scaffold that is crucial for the correct orientation of the substituents. mdpi.com Its conformation and substitution pattern are known to significantly influence biological activity. mdpi.com Modifications would include varying the ring size to cyclopentane or cyclohexane to assess the importance of the nitrogen atom and the ring pucker. Introducing substituents on the pyrrolidine ring, particularly at the 2, 4, and 5-positions, with varying stereochemistry, would probe the steric tolerance of the binding site. For instance, adding a methyl or fluoro group could provide beneficial interactions or restrict conformational flexibility in a favorable way. Furthermore, the insertion of another heteroatom, such as oxygen to form an oxazolidine, could be explored.

A hypothetical data table for pyrrolidine ring modifications is shown below.

| Compound ID | Pyrrolidine Ring Modification | Stereochemistry | Biological Activity (IC₅₀, nM) |

| Parent | Unsubstituted | (S)- or (R)- at C3 | [Hypothetical Value] |

| Analog 8 | 4-fluoro | (3S, 4R) | |

| Analog 9 | 4-fluoro | (3S, 4S) | |

| Analog 10 | 2-methyl | (2R, 3S) | |

| Analog 11 | Ring expansion to piperidine | ||

| Analog 12 | Heteroatom insertion (oxazolidine) |

The primary amino group on the phenyl ring and the hydroxyl group on the pyrrolidine ring are key functional groups likely involved in hydrogen bonding with a biological target. Derivatization of the amino group to a secondary amine (e.g., N-methyl) or an amide would explore the necessity of the primary amine. Bioisosteric replacement is a common strategy in drug design to modulate physicochemical properties while retaining biological activity. nih.gov The hydroxyl group could be replaced with a thiol, a small alkoxy group, or an amino group to evaluate the importance of its hydrogen-bonding donor and acceptor capabilities. Similarly, the amino group could be replaced with other hydrogen bond donors.

A hypothetical data table for these alterations is presented below.

| Compound ID | Modification | Group Modified | Biological Activity (IC₅₀, nM) |

| Parent | -NH₂ and -OH | - | [Hypothetical Value] |

| Analog 13 | N-methylation | Amino group | |

| Analog 14 | Acetylation | Amino group | |

| Analog 15 | O-methylation | Hydroxyl group | |

| Analog 16 | Bioisosteric replacement with -SH | Hydroxyl group | |

| Analog 17 | Bioisosteric replacement with -NH₂ | Hydroxyl group |

Elucidation of Substituent Effects on Molecular Recognition and Biological Activity

By synthesizing and testing the rationally designed analogs, a comprehensive SAR profile can be developed. This allows for the correlation of specific structural features with changes in target affinity and functional potency.

The collective SAR data would lead to the development of a pharmacophore model. This model would define the essential structural features and their spatial arrangement required for biological activity. Key pharmacophoric elements for this compound analogs would likely include:

A hydrogen bond donor at the 2-position of the phenyl ring.

A halogen or another specific substituent at the 4-position of the phenyl ring, contributing to hydrophobic or specific electronic interactions.

The pyrrolidine ring acting as a rigid scaffold to correctly position the other functional groups.

A hydrogen bond donor/acceptor at the 3-position of the pyrrolidine ring with a specific stereochemical orientation.

Computational docking studies, guided by the experimental SAR data, could further refine this pharmacophore model by visualizing the binding mode of the active analogs within the active site of a putative biological target, such as a protein kinase. This would help to identify key amino acid residues that interact with the different parts of the molecule, providing a more detailed understanding of the molecular recognition process.

Conformational Analysis and Bioactive Conformation Determination of this compound Analogs

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For analogs of this compound, understanding the preferred spatial orientations is crucial for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). The flexibility of the pyrrolidine ring and the rotational freedom of the bond connecting it to the chlorophenyl ring allow these molecules to adopt various conformations. The identification of the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target—is a key objective in medicinal chemistry. This is achieved through a combination of spectroscopic techniques that probe the molecule's shape in solution and computational methods that map its energy landscape.

Spectroscopic Probing of Solution-State Conformations

In the absence of a crystal structure, which provides conformational information in the solid state, spectroscopic methods are invaluable for determining the conformational preferences of molecules in solution. This is particularly relevant as biological interactions occur in an aqueous environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

One-dimensional and two-dimensional NMR experiments can provide a wealth of information about the average conformation of a molecule in solution. Key parameters include:

Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation. For instance, the relative orientation of the chlorophenyl ring to the pyrrolidine ring can cause shielding or deshielding of specific protons, leading to changes in their chemical shifts.

Coupling Constants (J): The magnitude of the coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the pyrrolidine ring, it is possible to deduce the ring's pucker and the preferred orientation of the hydroxyl group.

For a hypothetical analog, a representative NOESY experiment might reveal correlations that help define the molecule's shape.

| Interacting Protons | Observed NOE Intensity | Inferred Proximity | Implication for Conformation |

|---|---|---|---|

| Phenyl H (ortho to N) - Pyrrolidine H (at C2) | Strong | Close | Suggests a relatively planar arrangement between the two rings. |

| Pyrrolidine H (at C3) - Pyrrolidine H (at C5) | Medium | Proximal | Provides information on the pyrrolidine ring pucker. |

| Phenyl H (meta to N) - Pyrrolidine H (at C3) | Weak | Distant | Helps to refine the overall three-dimensional model. |

Computational Approaches to Energy Landscapes and Preferred Conformations

Computational chemistry offers powerful tools to complement experimental data and to explore the full conformational space of a molecule. These methods can be used to calculate the potential energy of different conformations and to identify the low-energy, and therefore most probable, conformations.

Systematic and Stochastic Conformational Searches: The first step in a computational conformational analysis is to generate a wide range of possible conformations. This can be done through systematic searches, where rotatable bonds are incrementally rotated, or through stochastic methods like molecular dynamics simulations, which simulate the movement of the molecule over time at a given temperature.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: Once a set of possible conformations is generated, their relative energies can be calculated.

Molecular Mechanics (MM): This method uses a simplified, classical mechanics-based force field to rapidly calculate the energy of a large number of conformations. It is well-suited for initial screening.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies of the low-energy conformations identified by MM.

The results of these calculations can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry (e.g., dihedral angles). The minima on this surface correspond to stable conformations.

For an analog of this compound, a computational analysis might reveal several low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population at a given temperature.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 73.1 |

| 2 | 180° | 1.50 | 8.8 |

| 3 | -60° | 0.50 | 18.1 |

By comparing the computationally predicted parameters (such as inter-proton distances and coupling constants) with the experimental data from NMR, a refined model of the predominant solution-state conformation can be developed. Furthermore, by docking these low-energy conformers into the active site of a biological target, it is possible to hypothesize which conformation is the bioactive one. This integrated approach of spectroscopic and computational methods is essential for building robust SAR and SPR models for the analogs of this compound.

Pharmacokinetic and Metabolic Investigations in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

Assessment of Stability in Microsomal and Hepatocyte Systems (e.g., liver S9 fractions)

No data is available.

Identification and Structural Elucidation of Metabolites using Advanced Mass Spectrometry Techniques

No data is available.

Characterization of Metabolic Enzymes Involved (e.g., Cytochrome P450 isoforms, hydrolases)

No data is available.

In Vivo Pharmacokinetic Profiling in Non-Human Models

Absorption and Distribution Studies in Animal Models (e.g., tissue distribution, blood-brain barrier penetration)

No data is available.

Detailed Analysis of Metabolic Pathways in Animal Models

No data is available.

Mechanistic Biological Studies in Preclinical Models

In Vitro Mechanistic Investigations in Cell-Based Assays

In vitro assays are crucial for the initial characterization of a compound's biological activity. These studies utilize cultured cells to provide a controlled environment for investigating molecular interactions and cellular responses.

Currently, there is no specific data available from published studies that details the molecular and cellular pathways affected by 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol. Research in this area would typically involve a series of targeted assays to identify the compound's primary molecular targets and the subsequent signaling cascades that are modulated.

Table 1: Hypothetical In Vitro Assay Data for this compound (Note: This table is illustrative and does not represent actual experimental data.)

| Assay Type | Target Pathway | Observed Effect | Potency (IC50/EC50) |

| Kinase Panel Screen | MAP Kinase Pathway | Inhibition of ERK1/2 Phosphorylation | Data Not Available |

| Reporter Gene Assay | NF-κB Signaling | Reduction in TNF-α induced NF-κB activity | Data Not Available |

| Calcium Flux Assay | Ion Channel Modulation | No significant change in intracellular Ca2+ | Data Not Available |

| Cell Cycle Analysis | Cell Proliferation | G1 phase arrest in cancer cell lines | Data Not Available |

Comprehensive analysis of changes in gene and protein expression following treatment with a compound can provide unbiased insights into its mechanism of action. Techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics are standard approaches. At present, no gene expression or proteomic profiling data for this compound has been made publicly available.

In Vivo Mechanistic Studies in Non-Human Animal Models

In vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system and for corroborating in vitro findings.

The choice of an appropriate animal model is critical for relevant mechanistic exploration and depends on the therapeutic area of interest. For compounds with a pyrrolidine (B122466) scaffold, a wide range of models could be considered, from oncology to central nervous system disorders. The specific animal models that would be relevant for this compound have not been identified due to a lack of preliminary efficacy data.

Following administration of the compound in a relevant animal model, tissues would be analyzed to assess the impact on key molecular and cellular biomarkers. This could involve techniques such as immunohistochemistry, Western blotting, and ELISA to measure changes in protein expression and phosphorylation status within the target tissue. No such biomarker data is currently available for this compound.

Histopathological examination of tissues from treated animals provides valuable information on the compound's effects at the tissue and cellular level. This can reveal mechanisms related to inflammation, cell death, and tissue regeneration. To date, no histopathological or morphological assessment studies for this compound have been published.

Computational and Theoretical Chemistry Approaches for 1 2 Amino 4 Chlorophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol, such calculations would provide fundamental insights into its behavior at the atomic and electronic levels.

A detailed analysis of the electronic structure would involve calculating the molecule's electron density to identify regions that are electron-rich or -poor. This would be crucial for predicting its reactivity and intermolecular interactions. The distribution of electron density is influenced by the electronegativity of the chlorine atom and the electron-donating nature of the amino group on the phenyl ring, as well as the hydroxyl and amino groups of the pyrrolidine (B122466) ring.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in understanding the molecule's chemical reactivity and its behavior in charge-transfer processes. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

The charge distribution, often visualized through electrostatic potential maps, would highlight the positively and negatively charged regions of the molecule, which are critical for understanding how it interacts with other molecules, including biological targets.

No specific data on the electronic structure, molecular orbitals, or charge distribution for this compound was found in the reviewed literature.

Quantum chemical calculations can predict the reactivity of a molecule by determining parameters such as bond dissociation energies. This data would indicate the strength of the chemical bonds within this compound and which bonds are most likely to break during a chemical reaction.

Furthermore, computational methods can be used to model reaction mechanisms by identifying and characterizing the energies of transition states. This would allow for a theoretical understanding of the pathways of potential reactions involving this compound.

No specific data on the predicted reactivity, bond dissociation energies, or transition states for this compound was found in the reviewed literature.

Theoretical simulations of spectroscopic properties are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Calculations of 1H and 13C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data to aid in the structural elucidation of this compound.

IR (Infrared): Simulation of the IR spectrum would predict the vibrational frequencies of the molecule's functional groups, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C-Cl stretch.

UV-Vis (Ultraviolet-Visible): Theoretical UV-Vis spectra would provide information about the electronic transitions within the molecule, which are related to its chromophores, primarily the substituted phenyl ring.

No simulated NMR, IR, or UV-Vis spectra for this compound were found in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (protein or nucleic acid). These methods are fundamental in drug discovery and design.

Molecular docking simulations would involve placing this compound into the binding site of a specific protein target. These simulations would predict the preferred binding orientation and affinity of the compound. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is critical for understanding the compound's potential biological activity.

No molecular docking studies involving this compound with any specific protein target were found in the reviewed literature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. An MD simulation of this compound bound to a protein would reveal the stability of the binding pose and the conformational changes that both the ligand and the protein undergo upon binding. This would offer deeper insights into the molecular recognition process and the energetics of the interaction.

No molecular dynamics simulation studies for this compound at any target site were found in the reviewed literature.

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a common biological target. drugdesigndata.orgbiorxiv.orgnih.govresearchgate.net This technique is particularly valuable in lead optimization, where small chemical modifications are made to a parent molecule, such as this compound, to enhance its binding potency.

The core of FEP lies in simulating a non-physical, or "alchemical," transformation of one ligand into another within the binding site of a protein and in a solvent environment. By calculating the free energy change (ΔG) for this transformation in both environments, the relative binding free energy (ΔΔG) can be determined using a thermodynamic cycle. A negative ΔΔG value for a modification suggests that the new analog has a higher binding affinity than the original compound.

For this compound, FEP calculations could be employed to predict the impact of various substitutions. For instance, one could investigate the effect of altering the chloro substituent on the phenyl ring to a fluoro or methyl group. The simulation would gradually transform the chlorine atom into the new substituent, allowing for the calculation of the associated free energy change.

A typical FEP study for derivatives of this compound would involve the following steps:

System Setup: Building a detailed molecular model of the target protein in complex with this compound. This model would be solvated in a water box with appropriate ions to mimic physiological conditions.

Alchemical Transformations: Defining a series of "perturbations" to transform this compound into its analogs.

Molecular Dynamics Simulations: Running extensive molecular dynamics simulations for each alchemical step to sample the conformational space of the system.

Free Energy Calculation: Using statistical mechanics to calculate the free energy difference from the simulation data.

The results of such a study could be summarized in a table comparing the predicted relative binding affinities of different analogs.

| Modification from Parent Compound | Predicted Relative Binding Affinity (ΔΔG, kcal/mol) | Interpretation |

| H → F at position 4 of phenyl ring | -0.8 | Higher Affinity |

| NH₂ → OH at position 2 of phenyl ring | +1.2 | Lower Affinity |

| Pyrrolidin-3-ol → Pyrrolidin-3-one | +0.5 | Lower Affinity |

This table is illustrative and based on hypothetical FEP calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, QSAR can be used to predict the activity of untested analogs and to understand the structural features that are crucial for its biological effect.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound and its analogs, a wide range of descriptors can be generated, categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and molecular connectivity.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and surface area.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust QSAR model. Techniques like principal component analysis (PCA) and genetic algorithms are often used for this purpose.

| Descriptor Type | Example Descriptor | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | |

| Topological (2D) | Wiener Index | A distance-based topological index. |

| Kier & Hall Connectivity Indices | Describe the branching and complexity of the molecular skeleton. | |

| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning methods can be employed, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN) nih.gov

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's robustness. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model determined by internal cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | The R² value for the external test set. | > 0.6 |

A validated QSAR model for a series of analogs of this compound could be represented by a mathematical equation, for example:

pIC₅₀ = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + 2.5

This equation could then be used to predict the pIC₅₀ (a measure of inhibitory concentration) for newly designed compounds.

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model can be generated based on its structure and known active analogs.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen of the hydroxyl group and the nitrogen of the amino group.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl and amino groups.

Aromatic Ring (AR): The chlorophenyl group.

Positive Ionizable (PI): The secondary amine in the pyrrolidine ring, which can be protonated at physiological pH.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries for molecules that match the pharmacophoric features. Furthermore, it can guide the de novo design of new molecules by providing a template for assembling fragments with the desired chemical features in the correct spatial orientation.

| Pharmacophore Feature | Potential Corresponding Group in this compound | Role in Binding |

| Hydrogen Bond Acceptor | Hydroxyl oxygen, Amino nitrogen | Forms hydrogen bonds with donor groups in the target's active site. |

| Hydrogen Bond Donor | Hydroxyl hydrogen, Amino hydrogens | Forms hydrogen bonds with acceptor groups in the target's active site. |

| Aromatic Ring | Chlorophenyl group | Engages in π-π stacking or hydrophobic interactions. |

| Positive Ionizable | Pyrrolidine nitrogen | Forms ionic interactions or hydrogen bonds with negatively charged residues. |

By utilizing these computational and theoretical chemistry approaches, researchers can gain significant insights into the structure-activity relationships of this compound, predict the binding affinities of its derivatives, and rationally design novel compounds with improved biological activity.

Advanced Analytical Methodologies for Research Applications

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from a complex matrix, allowing for accurate purity determination and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Given the polar nature and low volatility of 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for its analysis. rsc.org It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. rsc.org

For quantitative analysis and purity assessment, a reversed-phase HPLC method is typically developed. A C18 stationary phase is commonly employed, offering effective separation of moderately polar aromatic compounds. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium acetate buffer to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. d-nb.info

Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source in positive ion mode (ESI+), is highly effective for this compound due to the presence of the basic amino and pyrrolidine (B122466) nitrogen atoms, which are readily protonated. researchgate.net For quantitative studies, a tandem mass spectrometer, such as a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. This approach provides exceptional sensitivity and selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Value/Condition | Purpose |

| LC System | UHPLC/HPLC | High-resolution separation |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, proton source |

| Mobile Phase B | Acetonitrile | Organic modifier |

| Gradient | 5% to 95% B over 10 minutes | Elution of compounds with varying polarity |

| Flow Rate | 0.3 mL/min | Optimal for resolution and sensitivity |

| Column Temp. | 40 °C | Ensures reproducible retention times |

| MS System | Triple Quadrupole with ESI Source | Sensitive and selective detection |

| Ionization Mode | Positive (ESI+) | Efficient ionization of the amine groups |

| Precursor Ion (m/z) | [M+H]⁺ = 213.08 | Mass of the protonated parent molecule |

| Product Ion (m/z) | e.g., 157.05 | Specific fragment for confirmation/quantification |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity for quantitative analysis |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity, low volatility, and thermal instability. mdpi.com However, GC-MS is a powerful tool for the analysis of less polar or more volatile metabolites that may be formed during in vitro or in vivo studies. Furthermore, the parent compound can be made amenable to GC-MS analysis through chemical derivatization. sigmaaldrich.com

Derivatization chemically modifies the molecule to increase its volatility and thermal stability by masking polar functional groups. sigmaaldrich.com For the target compound, the primary amino group (-NH2) and the hydroxyl group (-OH) are the sites for derivatization. A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the active hydrogens into less polar tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com

Once derivatized, the compound can be separated on a low-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.

Table 2: Hypothetical GC-MS Parameters for Derivatized Compound Analysis

| Parameter | Value/Condition | Purpose |

| Derivatization | ||

| Reagent | MTBSTFA in Acetonitrile | Increases volatility and thermal stability |

| Reaction | 100 °C for 4 hours | Drives the derivatization reaction to completion |

| GC System | ||

| Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) | Inert, low-bleed column for trace analysis |

| Carrier Gas | Helium | Inert mobile phase |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min | Separation of analytes based on boiling point |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns |

| Mass Range (m/z) | 50 - 600 | Detection of derivatized parent and fragment ions |

| Expected Fragments | Fragments related to loss of TBDMS groups, cleavage of the pyrrolidine ring, and the aromatic moiety | Structural confirmation |

Advanced Spectrometric Methods for Detailed Structural Elucidation of Metabolites and Impurities

While chromatography provides separation, advanced spectrometric methods are required to determine the precise chemical structures of unknown metabolites or impurities.

Tandem mass spectrometry (MS/MS) is a critical tool for structural elucidation. wikipedia.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge (m/z) ratio is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nationalmaglab.org This process provides valuable information about the molecule's structure by revealing its fragmentation pathways. nationalmaglab.org

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. The CID fragmentation pattern would likely involve characteristic losses and cleavages:

Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion is expected due to the hydroxyl group on the pyrrolidine ring.

Pyrrolidine Ring Opening/Cleavage: The pyrrolidine ring can undergo fragmentation, leading to several characteristic product ions. wvu.edu

Cleavage of the C-N bond: The bond between the aromatic ring and the pyrrolidine nitrogen may cleave, generating fragments corresponding to the chlorophenylamine moiety.

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are often used for this purpose. They provide highly accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions and increasing confidence in structural assignments. researchgate.net

Table 3: Predicted MS/MS Fragmentation for [C₁₀H₁₃ClN₂O+H]⁺ (Precursor Ion m/z 213.08)

| Product Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |

| 195.07 | H₂O | Ion resulting from dehydration |

| 157.05 | C₃H₆O | Fragment from cleavage within the pyrrolidine ring |

| 142.03 | C₄H₇NO | The 2-amino-4-chlorophenyl fragment |

| 127.02 | C₄H₈NO, HCl | Aromatic fragment after loss of chlorine |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. resolvemass.ca While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for elucidating complex structures like metabolites and impurities, where atom connectivity is unknown. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton networks within the pyrrolidine ring and establishing the substitution pattern on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (¹JCH coupling). This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is arguably the most critical 2D NMR experiment for piecing together a novel structure. For instance, it can show a correlation from the protons on the pyrrolidine ring to the carbons of the aromatic ring, confirming the connection point between the two moieties. resolvemass.ca

By combining the information from these 2D NMR experiments, a complete and unambiguous structural map of an unknown impurity or metabolite related to this compound can be constructed.

Table 4: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | H-H Connectivity | - Correlations between adjacent protons on the pyrrolidine ring (e.g., H2-H3, H4-H5). - Correlations between adjacent protons on the aromatic ring. |

| HSQC | Direct C-H Attachment | - Each proton signal will correlate to its directly bonded carbon signal (e.g., C2-H, C3-H, etc.). |

| HMBC | Long-Range C-H Connectivity | - Correlation from pyrrolidine N-CH₂ protons to the aromatic carbon attached to the nitrogen (C1'). - Correlation from the H3 proton to carbons C2 and C4. - Correlations from aromatic protons to adjacent and ortho/meta carbons. |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies is paramount for the advancement of any pharmaceutical candidate. For 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol and its derivatives, future research will likely focus on moving beyond classical synthetic methods towards more innovative and sustainable alternatives.

Current synthetic strategies for pyrrolidine (B122466) rings often involve multi-step processes that may begin from precursors like proline or employ cyclization reactions of acyclic compounds. mdpi.comnih.gov Future explorations could prioritize the development of one-pot multicomponent reactions (MCRs), which offer advantages such as reduced waste, lower costs, and shorter reaction times. rsc.orgsemanticscholar.org The application of green chemistry principles, such as the use of ultrasound irradiation or eco-friendly solvents and catalysts like citric acid, could significantly improve the environmental footprint of the synthesis. rsc.org

Furthermore, stereoselective synthesis will be crucial, as the biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. nih.govmdpi.comsemanticscholar.org Advanced catalytic systems, including organocatalysts and chemoenzymatic methods, could provide highly efficient and enantioselective routes to the desired stereoisomers. mdpi.comnih.gov

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing Pyrrolidin-3-ol Derivatives | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, atom economy, simplified purification. | Design of novel MCRs that incorporate the specific structural features of this compound. |

| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, milder reaction conditions. | Optimization of ultrasonic parameters for key reaction steps. |

| Green Catalysis | Use of non-toxic, renewable catalysts (e.g., citric acid, enzymes), reduced environmental impact. | Screening and development of catalysts for stereoselective synthesis. |

Deeper Mechanistic Elucidation at the Subcellular and Molecular Levels

A thorough understanding of how this compound interacts with biological systems is fundamental to its development. Future research must delve into its mechanism of action at both the subcellular and molecular levels to identify its precise molecular targets and downstream signaling pathways.